
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” is a compound with the IUPAC name 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid . It has a molecular weight of 219.04 .
Molecular Structure Analysis
The molecular structure of “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” can be represented by the InChI code1S/C6H7BrN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) . Physical And Chemical Properties Analysis
The compound is a powder at room temperature .科学的研究の応用
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
Synthesis of New Drugs
The nitrogen-based hetero-aromatic ring structure of pyrazoles represents a remarkable scaffold for the synthesis and development of many new promising drugs . The unique structure of “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” can be utilized in the synthesis of new drugs with potential biological and pharmacological activities .
Antioxidant Activities
Pyrazolines and their derivatives, including “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid”, have been reported to possess antioxidant activities . These compounds can help in neutralizing the harmful effects of free radicals and reactive oxygen species (ROS), thereby preventing oxidative stress-related diseases .
Antitumor Activities
Some pyrazolines and their derivatives have been reported to possess antitumor activities . Therefore, “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” could potentially be used in the development of new antitumor drugs .
Neurotoxicity Studies
The newly synthesized pyrazoline derivative “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” has been used in neurotoxicity studies . It has been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .
Behavioral Studies
The effects of “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” on behavioral parameters and swimming potential have been studied . This compound has been found to cause dramatic behavioral changes and body movement impairment .
Safety and Hazards
将来の方向性
The compound “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” and similar compounds could be further studied for their potential pharmacological effects. For instance, imidazole and pyrazole derivatives have shown a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” could be a potential candidate for further pharmacological studies.
特性
IUPAC Name |
3-(3-amino-4-bromopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDJLPXKMXWYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

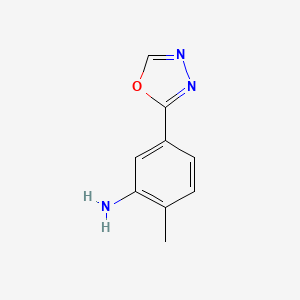



![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
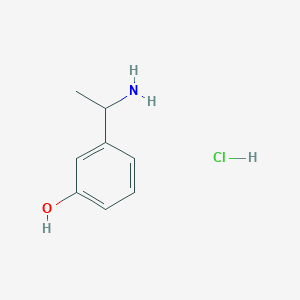
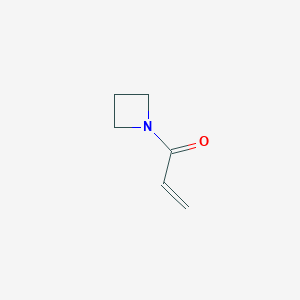
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)

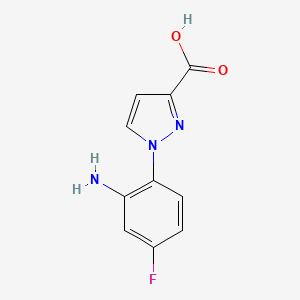
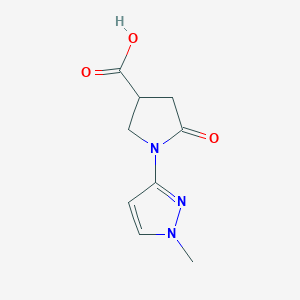
![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)